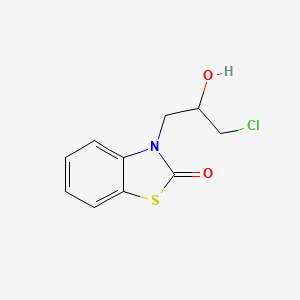
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one is a chemical compound with a unique structure that includes a benzothiazole ring substituted with a 3-chloro-2-hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one typically involves the reaction of benzothiazole with 3-chloro-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dechlorinated compounds or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism by which 3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In microbial cells, it can disrupt the cell wall integrity, leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(3-chloro-2-hydroxypropyl)isocyanurate: Similar in having multiple 3-chloro-2-hydroxypropyl groups but differs in the core structure.
Bisphenol A (3-chloro-2-hydroxypropyl) ether: Shares the 3-chloro-2-hydroxypropyl group but has a bisphenol A core.
Uniqueness
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one is unique due to its benzothiazole core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
72617-44-8 |
|---|---|
Molekularformel |
C10H10ClNO2S |
Molekulargewicht |
243.71 g/mol |
IUPAC-Name |
3-(3-chloro-2-hydroxypropyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H10ClNO2S/c11-5-7(13)6-12-8-3-1-2-4-9(8)15-10(12)14/h1-4,7,13H,5-6H2 |
InChI-Schlüssel |
FJUYAQHNMOXMSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


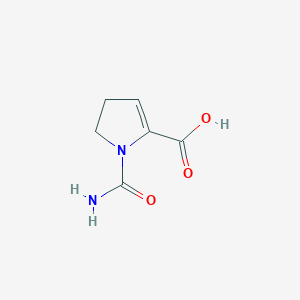
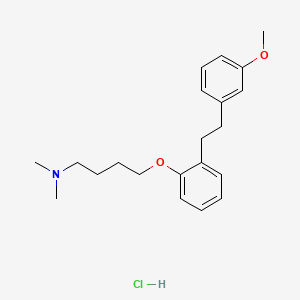
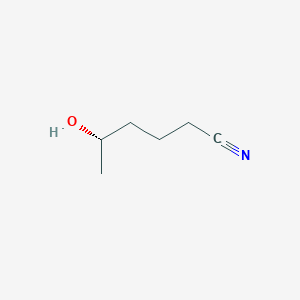
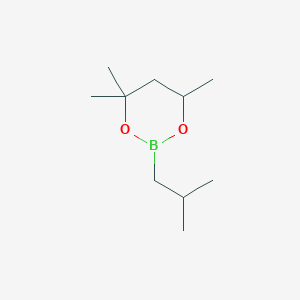

![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)

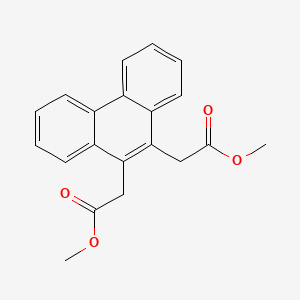
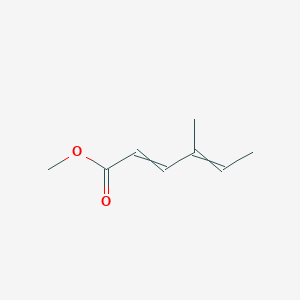
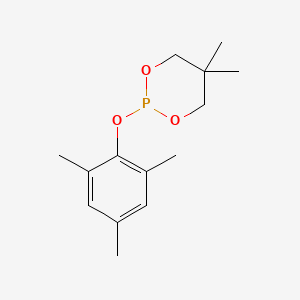

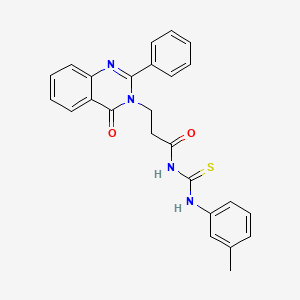
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)

